Cas no 2254605-21-3 (5-cyclopropylthiophene-2-sulfonyl fluoride)

5-Cyclopropylthiophene-2-sulfonyl fluoride is a specialized sulfonyl fluoride derivative featuring a cyclopropyl-substituted thiophene core. This compound is particularly valuable in medicinal chemistry and chemical biology due to its reactivity as a sulfonyl fluoride electrophile, enabling selective covalent modification of target proteins. The cyclopropyl group enhances steric and electronic properties, potentially improving selectivity and stability in biological systems. Its utility extends to probe development and inhibitor design, particularly in activity-based protein profiling (ABPP) applications. The compound's structural features make it a promising candidate for exploring protein-ligand interactions and developing covalent inhibitors with tailored reactivity profiles.
5-cyclopropylthiophene-2-sulfonyl fluoride structure
2254605-21-3 structure
Product name:5-cyclopropylthiophene-2-sulfonyl fluoride
CAS No:2254605-21-3
MF:C7H7FO2S2
Molecular Weight:206.257683038712
CID:6135570
PubChem ID:165899934

5-cyclopropylthiophene-2-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 5-cyclopropylthiophene-2-sulfonyl fluoride
    • 2254605-21-3
    • EN300-1584266
    • インチ: 1S/C7H7FO2S2/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2
    • InChIKey: CCHMAVKTAYUKGN-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C1CC1)S(=O)(=O)F

計算された属性

  • 精确分子量: 205.98714997g/mol
  • 同位素质量: 205.98714997g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 70.8Ų

5-cyclopropylthiophene-2-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1584266-10.0g
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
10g
$3992.0 2023-05-25
Enamine
EN300-1584266-0.5g
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
0.5g
$891.0 2023-05-25
Enamine
EN300-1584266-5.0g
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
5g
$2692.0 2023-05-25
Enamine
EN300-1584266-0.1g
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
0.1g
$817.0 2023-05-25
Enamine
EN300-1584266-2500mg
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
2500mg
$838.0 2023-09-24
Enamine
EN300-1584266-1000mg
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
1000mg
$428.0 2023-09-24
Enamine
EN300-1584266-0.05g
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
0.05g
$780.0 2023-05-25
Enamine
EN300-1584266-0.25g
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
0.25g
$855.0 2023-05-25
Enamine
EN300-1584266-2.5g
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
2.5g
$1819.0 2023-05-25
Enamine
EN300-1584266-250mg
5-cyclopropylthiophene-2-sulfonyl fluoride
2254605-21-3
250mg
$393.0 2023-09-24

5-cyclopropylthiophene-2-sulfonyl fluoride 関連文献

5-cyclopropylthiophene-2-sulfonyl fluorideに関する追加情報

Introduction to 5-cyclopropylthiophene-2-sulfonyl fluoride (CAS No. 2254605-21-3)

5-cyclopropylthiophene-2-sulfonyl fluoride, identified by its Chemical Abstracts Service (CAS) number 2254605-21-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their utility as key intermediates in the synthesis of various biologically active molecules. The structural features of this compound, particularly the presence of a cyclopropyl group and a sulfonyl fluoride moiety, contribute to its unique reactivity and potential applications in drug development.

The cyclopropylthiophene core is a heterocyclic aromatic system that has been extensively studied for its role in modulating biological pathways. Thiophene derivatives are known for their broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a sulfonyl fluoride group at the 2-position of the thiophene ring enhances the electrophilicity of the molecule, making it a valuable tool for further functionalization. This modification allows for the facile introduction of nucleophilic groups, enabling the synthesis of more complex structures.

In recent years, 5-cyclopropylthiophene-2-sulfonyl fluoride has been explored as a precursor in the development of novel therapeutic agents. One particularly promising area of research involves its use in generating sulfonamides, which are crucial scaffolds in many drugs. The sulfonyl fluoride group can be selectively hydrolyzed or displaced by various nucleophiles, providing a versatile synthetic route to sulfonamide derivatives. These sulfonamides have shown significant promise in treating conditions such as diabetes, bacterial infections, and autoimmune diseases.

Moreover, the fluorine atom in the sulfonyl fluoride moiety plays a critical role in modulating the pharmacokinetic properties of drugs. Fluorine substitution is a well-documented strategy to enhance metabolic stability, improve binding affinity to biological targets, and prolong drug half-life. The incorporation of fluorine into pharmaceuticals has led to numerous successful drugs on the market, and 5-cyclopropylthiophene-2-sulfonyl fluoride represents an excellent starting point for exploring such fluorinated derivatives.

Recent studies have highlighted the potential of this compound in oncology research. Researchers have demonstrated that derivatives of 5-cyclopropylthiophene-2-sulfonyl fluoride can inhibit key enzymes involved in tumor proliferation and angiogenesis. For instance, modifications at the cyclopropyl ring have been shown to enhance binding to specific protein targets, leading to potent antitumor effects. These findings underscore the importance of this compound as a building block for developing next-generation anticancer agents.

The synthetic methodologies for preparing 5-cyclopropylthiophene-2-sulfonyl fluoride have also seen significant advancements. Modern synthetic techniques allow for high-yield and high-purity production, making it more accessible for industrial applications. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have been employed to introduce various functional groups into the thiophene core. These advances not only improve the efficiency of synthesis but also open up new possibilities for structural diversification.

In addition to its pharmaceutical applications, 5-cyclopropylthiophene-2-sulfonyl fluoride has found utility in materials science. The unique electronic properties of thiophene derivatives make them attractive for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of a sulfonyl fluoride group can further tailor these properties, leading to materials with enhanced performance characteristics.

The growing interest in 5-cyclopropylthiophene-2-sulfonyl fluoride is also driven by its role as a key intermediate in agrochemical research. Sulfonyl fluorides are known to exhibit herbicidal and fungicidal properties, making them valuable components in crop protection agents. By modifying the structure of this compound, researchers aim to develop more effective and environmentally friendly agrochemicals that can help meet global food demand while minimizing ecological impact.

As our understanding of biological systems continues to evolve, so does the demand for innovative chemical tools like 5-cyclopropylthiophene-2-sulfonyl fluoride. The ability to precisely modify molecular structures at the atomic level remains crucial for addressing complex diseases and developing sustainable technologies. The versatility and reactivity of this compound make it an indispensable asset in both academic research and industrial applications.

In conclusion,5-cyclopropylthiophene-2-sulfonyl fluoride (CAS No. 2254605-21-3) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features and reactivity make it an invaluable tool for pharmaceutical development, materials science, and agrochemical innovation. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing our understanding and manipulation of biological systems.

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